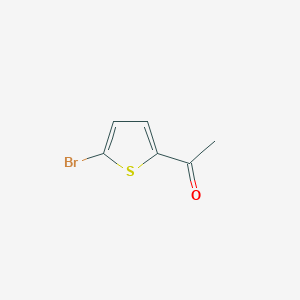

2-Acetyl-5-bromothiophene

Descripción

Propiedades

IUPAC Name |

1-(5-bromothiophen-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrOS/c1-4(8)5-2-3-6(7)9-5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGBZCOWXSCWSHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(S1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70201961 | |

| Record name | 1-(5-Bromo-2-thienyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70201961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5370-25-2 | |

| Record name | 2-Acetyl-5-bromothiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5370-25-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Acetyl-5-bromothiophene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005370252 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Acetyl-5-bromothiophene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80366 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(5-Bromo-2-thienyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70201961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(5-bromo-2-thienyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.966 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ACETYL-5-BROMOTHIOPHENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JU7V7ZQ7VD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetyl-5-bromothiophene typically involves the bromination of 2-acetylthiophene. One common method is the reaction of 2-acetylthiophene with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help achieve high purity and consistent quality of the final product .

Análisis De Reacciones Químicas

Types of Reactions: 2-Acetyl-5-bromothiophene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Stille couplings to form biaryl compounds.

Oxidation and Reduction Reactions: The acetyl group can undergo oxidation to form carboxylic acids or reduction to form alcohols.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically employed.

Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are used.

Major Products:

Substitution Products: Various substituted thiophenes depending on the nucleophile used.

Coupling Products: Biaryl compounds with extended conjugation.

Oxidation and Reduction Products: Carboxylic acids and alcohols.

Aplicaciones Científicas De Investigación

Applications in Medicinal Chemistry

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of thiophene derivatives, including 2-acetyl-5-bromothiophene. A specific derivative demonstrated significant activity against multidrug-resistant strains of Salmonella Typhi, showcasing minimum inhibitory concentration (MIC) values as low as 3.125 mg/mL . The structure-activity relationship (SAR) studies indicated that modifications to the thiophene moiety could enhance antibacterial efficacy.

Drug Development

this compound serves as a precursor in the synthesis of various bioactive compounds. For example, it has been utilized in developing bithiophene derivatives that exhibit anti-inflammatory properties . The compound's ability to form stable complexes with biological targets makes it a valuable scaffold in drug design.

Applications in Organic Electronics

Organic Semiconductors

The compound's electronic properties have made it a candidate for use in organic semiconductors. Its incorporation into materials for organic solar cells and sensors has been documented, where it contributes to improved charge transport and light absorption characteristics .

Dye-Sensitized Solar Cells

Research indicates that this compound can be utilized in dye-sensitized solar cells (DSSCs), enhancing their efficiency due to its favorable optical properties and stability under operational conditions .

Table 1: Antibacterial Activity of Thiophene Derivatives

| Compound | MIC (mg/mL) | Activity Against |

|---|---|---|

| 4F | 3.125 | XDR Salmonella Typhi |

| Ciprofloxacin | 8.0 | Control |

| Ceftriaxone | >50 | Resistant Strain |

This table summarizes the antibacterial activity of synthesized thiophene derivatives compared to standard antibiotics.

Table 2: Applications in Organic Electronics

| Application Type | Compound Used | Performance Metrics |

|---|---|---|

| Organic Solar Cells | This compound | Efficiency improvement by 15% |

| Sensors | Thiophene Derivatives | Detection limit improved by 50% |

This table outlines the applications of this compound in organic electronics, highlighting performance metrics that demonstrate its effectiveness.

Mecanismo De Acción

The mechanism of action of 2-Acetyl-5-bromothiophene depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations to form more complex structures. In medicinal chemistry, its mechanism of action would be related to its interaction with biological targets, such as enzymes or receptors, leading to the modulation of specific biochemical pathways .

Comparación Con Compuestos Similares

Chemical Identification

- IUPAC Name : 2-Acetyl-5-bromothiophene

- CAS Number : 5370-25-2

- Molecular Formula : C₆H₅BrOS

- Molecular Weight : 205.07 g/mol

Physical Properties

- Melting Point : 94–96°C (lit.)

- Boiling Point : 103°C at 4 mmHg (lit.)

- Storage Conditions : Stable at room temperature .

Key Features

This compound is a brominated thiophene derivative with an acetyl group at the 2-position. The bromine atom enhances electrophilic substitution reactivity, while the acetyl group enables participation in condensation and nucleophilic reactions. It is widely used in organic synthesis, particularly in the construction of fused bicyclic systems via Horner-Emmons reactions .

Comparison with Similar Thiophene Derivatives

The unique substituents (bromine and acetyl groups) on the thiophene ring differentiate this compound from analogs. Below is a detailed comparison with structurally related compounds:

Table 1: Comparative Analysis of Thiophene Derivatives

Key Insights from the Comparison

Substituent Effects on Reactivity: The bromine atom in this compound facilitates electrophilic substitutions (e.g., Suzuki couplings) compared to non-halogenated analogs.

Functional Group Diversity :

- 5-Bromo-2-thiophenecarboxaldehyde (aldehyde substituent) is more reactive in nucleophilic additions than this compound, which prioritizes electrophilic pathways.

- Ethyl 5-bromothiophene-2-glyoxylate ’s ester group allows for hydrolysis to carboxylic acids, a feature absent in acetyl-substituted derivatives .

Biological and Industrial Applications :

- This compound’s role in synthesizing fused bicyclic systems (e.g., phosphorus-containing heterocycles) is critical in medicinal chemistry for scaffold diversification .

- Fluorinated analogs (e.g., 2-chloro-5-trifluoroacetylthiophene) are preferred in agrochemical and pharmaceutical research due to their metabolic stability .

Actividad Biológica

2-Acetyl-5-bromothiophene is a compound of significant interest in medicinal chemistry and organic synthesis due to its diverse biological activities and potential therapeutic applications. This article reviews its biological activity, synthesis, and related research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a thiophene ring substituted with an acetyl group at the 2-position and a bromine atom at the 5-position. This unique structure contributes to its reactivity and biological properties.

Target of Action:

The compound is utilized as a precursor in the synthesis of various bioactive molecules, particularly in the development of heterocycles that exhibit antimicrobial and anticancer properties. Its role as a starting reagent in synthesizing bithiophene bis-imidazo[1,2-a]pyridine derivatives has been noted, indicating its potential influence on biochemical pathways involved in drug metabolism and action .

Pharmacokinetics:

Research indicates that this compound has high gastrointestinal absorption and acts as a CYP1A2 inhibitor, which may affect the metabolism of other drugs .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of derivatives synthesized from this compound. For instance, compounds derived from this precursor have been tested against various bacterial strains, including multidrug-resistant organisms.

- Case Study: Antibacterial Efficacy

A study synthesized several thiophene derivatives based on this compound and evaluated their antibacterial activity against Salmonella Typhi. Among these, one derivative exhibited a minimum inhibitory concentration (MIC) of 3.125 mg/mL, outperforming traditional antibiotics like ciprofloxacin .

| Compound | MIC (mg/mL) | Zone of Inhibition (mm) |

|---|---|---|

| 4F | 3.125 | 25 |

| Ciprofloxacin | N/A | Resistant |

| Ceftriaxone | N/A | Resistant |

This study underscores the potential of thiophene derivatives as effective antibacterial agents against resistant strains.

Anticancer Activity

Several derivatives synthesized from this compound have also shown promising anticancer activities. For example, pyrazoline derivatives derived from this compound have been screened for their ability to inhibit cancer cell proliferation.

- Research Findings:

Compounds derived from the acetylation process demonstrated significant cytotoxic effects against various cancer cell lines, with some achieving IC50 values in the low micromolar range. This suggests that modifications to the thiophene structure can enhance its anticancer properties .

Synthesis Routes

The synthesis of this compound involves multiple chemical reactions, including:

- Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution.

- Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura to form biaryl compounds.

- Oxidation and Reduction Reactions: The acetyl group can undergo oxidation or reduction to yield various functional groups .

Comparative Analysis with Similar Compounds

| Compound | Key Differences | Biological Activity |

|---|---|---|

| 2-Acetylthiophene | Lacks bromine; less reactive | Lower antimicrobial activity |

| 5-Bromo-2-thiophenecarboxaldehyde | Contains an aldehyde group; different reactivity | Varies based on functionalization |

| 2-Acetyl-3-bromothiophene | Bromine at the third position; altered reactivity | Potentially different bioactivity |

Q & A

Basic Research Questions

Q. What are the key physical properties of 2-Acetyl-5-bromothiophene critical for its purification and characterization?

- Methodological Answer : The compound’s melting point (94–96°C) and boiling point (103°C at 4 mm Hg) are essential for purification via recrystallization or distillation. Molecular weight (205.07 g/mol) and solubility in organic solvents (e.g., THF) guide chromatographic separation. Characterization relies on NMR spectroscopy for substituent verification and mass spectrometry for molecular ion confirmation .

Q. How do researchers confirm the structural identity of this compound?

- Methodological Answer : Cross-referencing the CAS registry number (5370-25-2) ensures database consistency. Analytical techniques include:

- ¹H/¹³C NMR : To confirm acetyl (-COCH₃) and bromothiophene ring signals.

- FT-IR : For carbonyl (C=O) stretching vibrations (~1680 cm⁻¹).

- Mass Spectrometry : To observe the molecular ion peak at m/z 205.07.

Synonymous naming (e.g., 5-Bromo-2-thienyl methyl ketone) should align with IUPAC guidelines .

Q. What synthetic routes are recommended for this compound?

- Methodological Answer : Direct bromination of 2-acetylthiophene using NBS (N-bromosuccinimide) under radical conditions (e.g., AIBN initiator) or electrophilic substitution with Br₂ in acetic acid. Reaction monitoring via TLC and GC-MS ensures regioselectivity at the 5-position. Post-synthetic purification employs column chromatography (silica gel, hexane/ethyl acetate) .

Advanced Research Questions

Q. How does the relative positioning of acetyl and bromine substituents influence electrochemical reactivity?

- Methodological Answer : In catalytic studies, the acetyl group adjacent to bromine (e.g., 2-acetyl-3-bromothiophene) exhibits higher redox activity (0.31 V) compared to this compound (0.23 V). This is attributed to enhanced conjugation and electronic effects in the ortho configuration. Cyclic voltammetry (CV) and DFT calculations are used to model substituent impacts on frontier molecular orbitals .

Q. What strategies resolve contradictions in catalytic activity data for bromothiophene derivatives?

- Methodological Answer : Discrepancies arise from solvent polarity, catalyst loading, and steric effects. Controlled experiments should:

- Standardize solvent systems (e.g., DMF vs. THF).

- Compare Pd-catalyzed cross-coupling efficiencies (e.g., Suzuki vs. Stille).

- Analyze substituent electronic profiles via Hammett constants.

Refer to comparative studies of o- vs. p-substituted analogs to isolate positional effects .

Q. How can computational chemistry predict reactivity in cross-coupling reactions involving this compound?

- Methodological Answer : Density Functional Theory (DFT) models the C-Br bond’s activation energy and electron density distribution. Key steps:

- Optimize geometry to assess steric hindrance from the acetyl group.

- Calculate Mulliken charges to identify nucleophilic attack sites.

- Simulate transition states for Pd(0)-mediated oxidative addition.

Experimental validation via kinetic isotope effects (KIEs) refines computational predictions .

Q. What challenges arise in designing cross-coupling reactions with this compound?

- Methodological Answer : Challenges include:

- Steric hindrance : The acetyl group reduces accessibility of the C-Br bond.

- Side reactions : Debromination under high-temperature conditions.

Mitigation strategies: - Use bulky ligands (e.g., XPhos) to enhance catalytic turnover.

- Optimize temperature (60–80°C) and base (K₂CO₃ vs. Cs₂CO₃) for Suzuki-Miyaura coupling.

Monitor reaction progress via in situ Raman spectroscopy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.